Product packaging for Boc-D-Ser(Bzl)-PAM resin (100-200 mesh)(Cat. No.:)

Boc-D-Ser(Bzl)-PAM resin (100-200 mesh)

Cat. No.: B13919702
M. Wt: 279.33 g/mol
InChI Key: SYUMPFHICOKGEB-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution and Significance of SPPS in Peptide Chemistry

The advent of SPPS has fundamentally revolutionized research and development in biology, biochemistry, medicinal chemistry, and drug discovery by making synthetic peptides readily accessible. peptide.com This accessibility allows scientists to design and create peptides for a vast array of applications, from developing new therapeutic agents and diagnostic tools to studying fundamental biological processes. amerigoscientific.com The method's efficiency and adaptability have facilitated the synthesis of complex and large peptides that were previously impractical to produce. peptide.com

The concept of Solid-Phase Peptide Synthesis was conceived and developed by R. Bruce Merrifield in the early 1960s, an achievement for which he was awarded the Nobel Prize in Chemistry in 1984. powdersystems.combiotage.com In 1963, Merrifield published his seminal work detailing the synthesis of a tetrapeptide on a polystyrene-based solid support. nih.govresearchgate.net A key innovation in his approach was the introduction of the Boc/Bzl protection scheme in 1964. peptide.com This strategy utilized the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of the incoming amino acid. The Boc group is acid-labile and can be removed with a moderate acid like trifluoroacetic acid (TFA). nih.gov Simultaneously, more stable protecting groups, such as the benzyl (B1604629) (Bzl) group, were used for amino acid side chains, along with a benzyl ester linkage to the resin. These "permanent" protecting groups and the resin linkage were designed to be stable to the repeated TFA treatments but could be cleaved at the end of the synthesis using a strong acid, such as hydrogen fluoride (B91410) (HF). nih.gov This principle of "relative acidolysis" was a cornerstone of the original Merrifield method. nih.gov

YearKey Development in SPPS
1963 R. Bruce Merrifield develops Solid-Phase Peptide Synthesis on polystyrene beads. peptide.com
1964 Merrifield introduces the Boc/Bzl protection strategy. peptide.com
1967 Sakakibara introduces hydrogen fluoride (HF) for the final cleavage step. peptide.com
1969 The first total synthesis of an enzyme, Ribonuclease A, is achieved using SPPS. unt.edu
1970 The base-labile Fmoc protecting group is introduced by Carpino and Han. peptide.com

The SPPS process is a cyclical series of chemical reactions performed on a solid support. powdersystems.com This methodology allows for the use of excess reagents to drive reactions to completion, with subsequent purification achieved through simple washing and filtration, a core tenet of the technique. nih.gov

The fundamental steps of an SPPS cycle are as follows:

Anchoring : The first C-terminal amino acid, with its α-amino group protected (e.g., with Boc), is covalently attached to the insoluble resin support through a linker. powdersystems.com

Deprotection : The α-amino protecting group (Boc) is removed from the resin-bound amino acid, typically using an acid like TFA, which liberates a free amino group. powdersystems.com

Washing : The resin is thoroughly washed with solvents to remove excess deprotection reagents and by-products. powdersystems.com

Coupling : The next Nα-protected amino acid is introduced and activated, allowing it to form a peptide bond with the free amino group on the resin-bound chain. amerigoscientific.comoup.com

Washing : The resin is washed again to remove unreacted amino acids and coupling reagents. oup.com

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the desired sequence. powdersystems.com Once the peptide chain is fully assembled, a final cleavage step is performed to release the completed peptide from the resin and remove any remaining side-chain protecting groups. powdersystems.com

Classification and Functionality of Resins in SPPS

The solid support, or resin, is a critical component of SPPS, acting as the scaffold upon which the peptide is synthesized. amerigoscientific.com The choice of resin influences key aspects of the synthesis, including loading capacity, reaction kinetics, and the chemical nature of the final peptide product (e.g., a C-terminal acid or amide). amerigoscientific.comnih.gov

The most common and historically significant class of resins used in SPPS is based on a copolymer of polystyrene cross-linked with 1-2% divinylbenzene (B73037) (DVB). amerigoscientific.compowdersystems.com These resins are widely utilized due to their excellent chemical inertness to the conditions of SPPS, mechanical stability, and affordability. biosynth.com The polystyrene backbone provides a robust, insoluble matrix, while the DVB cross-linking imparts structural integrity. biosynth.com The foundational "Merrifield resin" is a chloromethylated version of this PS-DVB support. pressbooks.pub

The physical properties of the resin beads are crucial for successful synthesis. Resin morphology, including particle size distribution (often defined by mesh size), significantly impacts reaction rates. biosynth.com The specified "100-200 mesh" for Boc-D-Ser(Bzl)-PAM resin refers to the particle size of the beads. Smaller beads generally offer a greater surface area-to-volume ratio, which can lead to faster reaction times, while larger beads may exhibit slower diffusion of reagents. biosynth.com

A critical characteristic of PS-DVB resins is their ability to swell in appropriate organic solvents, such as dichloromethane (B109758) (DCM). biosynth.com This swelling is essential as it makes the reactive sites within the polymer matrix accessible to the soluble reagents, allowing the chemical reactions of the synthesis cycle to proceed efficiently. biosynth.com The resin must be able to undergo repeated cycles of swelling and shrinking without degrading. biosynth.com

A linker, or "handle," is a chemical moiety that connects the first amino acid to the solid support. biosynth.comnih.gov The linker's chemical stability dictates the conditions required for the final cleavage of the peptide from the resin. nih.gov The choice of linker is therefore a key strategic decision that determines the nature of the C-terminus of the final product.

The Phenylacetamidomethyl (PAM) linker was developed as an improvement over the original benzyl ester linkage of the Merrifield resin. pressbooks.pubchempep.com The PAM linker exhibits greater stability to the repeated acid treatments used for Boc deprotection, which minimizes the premature loss of peptide chains from the resin during the synthesis of longer peptides. chempep.com However, it is still readily cleaved under the strong acid conditions of the final step, typically using HF, to release the peptide as a C-terminal carboxylic acid. biosynth.comchempep.com The use of a PAM linker is a hallmark of the Boc/Bzl SPPS strategy for synthesizing peptide acids. biosynth.com In the case of Boc-D-Ser(Bzl)-PAM resin , the PAM linker is pre-attached to the polystyrene support, and the first amino acid, Boc-D-Ser(Bzl)-OH, is then covalently bonded to this linker. peptide.com

Resin ComponentFunctionKey Characteristics for Boc-D-Ser(Bzl)-PAM resin
Polymer Support Provides the insoluble matrix for synthesis.Polystyrene cross-linked with 1-2% divinylbenzene.
Mesh Size Defines the resin bead particle size.100-200 mesh, influencing reaction kinetics.
Linker Connects the peptide to the support and determines cleavage conditions.Phenylacetamidomethyl (PAM); provides acid stability during synthesis and allows for HF cleavage to yield a peptide acid. chempep.com
First Amino Acid The C-terminal residue of the target peptide.D-Serine, with its α-amino group protected by Boc and its side-chain hydroxyl group protected by a Benzyl (Bzl) group. peptide.com

Specificity of Phenylacetamidomethyl (PAM) Resin in Boc SPPS

Phenylacetamidomethyl (PAM) resin is a widely utilized solid support specifically designed for the tert-butyloxycarbonyl (Boc) strategy of solid-phase peptide synthesis. peptide.comchempep.com Its unique chemical properties offer distinct advantages over other resins, particularly in the synthesis of longer or more complex peptides where stability of the peptide-resin linkage is paramount. peptide.com

PAM resin is a derivative of the foundational Merrifield resin, which is a chloromethylated polystyrene-divinylbenzene copolymer. The key distinction of PAM resin is the introduction of a phenylacetamidomethyl linker between the polystyrene backbone and the point of peptide attachment. This linker enhances the acid stability of the benzyl ester bond that anchors the C-terminal amino acid to the resin. chempep.com

The anchorage of the first Boc-protected amino acid to the hydroxymethyl group of the PAM resin is typically achieved through esterification. This reaction is often mediated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with the aid of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). peptide.com The resulting ester linkage is more resistant to the acidic conditions required for the repeated removal of the Nα-Boc protecting group during the synthesis cycles. chempep.com

Chemical structure of the Phenylacetamidomethyl (PAM) linker and the ester bond formed with the first amino acid.
Fig. 1: The chemical structure of the Phenylacetamidomethyl (PAM) linker and the formation of the stable benzyl ester linkage with the C-terminal amino acid. This enhanced stability is a key advantage in Boc-SPPS.

While Merrifield and methylbenzhydrylamine (MBHA) resins are also employed in Boc-SPPS, PAM resin offers a superior balance of properties for the synthesis of peptide acids.

FeaturePAM ResinMerrifield ResinMBHA Resin
Linker Type PhenylacetamidomethylChloromethylMethylbenzhydrylamine
Peptide C-Terminus AcidAcidAmide
Linkage Stability to TFA HighModerateHigh (amide bond)
Cleavage Conditions Strong acid (e.g., HF, TFMSA)Strong acid (e.g., HF, TFMSA)Strong acid (e.g., HF, TFMSA)
Primary Advantage Reduced peptide loss during synthesis of long peptides. chempep.comThe original resin for SPPS.Direct synthesis of peptide amides.
Primary Disadvantage Requires strong acid for final cleavage.Susceptible to peptide loss with repeated TFA treatments. peptide.comNot suitable for the synthesis of peptide acids.

Merrifield resin, the progenitor of solid-phase supports, can suffer from significant loss of the growing peptide chain due to the relative instability of its benzyl ester linkage to repeated TFA treatments. peptide.com MBHA resin is specifically designed for the synthesis of peptide amides and is therefore not a direct equivalent for applications where a C-terminal carboxylic acid is desired.

Introduction to Boc-D-Ser(Bzl)-PAM resin (100-200 mesh)

Boc-D-Ser(Bzl)-PAM resin (100-200 mesh) is a specialized, pre-loaded solid support where the first amino acid, a protected derivative of D-serine, is already attached to the PAM resin. The 100-200 mesh designation refers to the particle size of the resin beads, which influences the kinetics and efficiency of the synthesis.

The designation "Boc-D-Ser(Bzl)" describes the protected D-serine amino acid attached to the resin:

Boc (tert-butyloxycarbonyl): This is the temporary protecting group on the α-amino group of the D-serine. It is removed at the beginning of each synthesis cycle with an acid such as TFA. peptide.com

D-Ser: This indicates that the amino acid is D-serine, the D-enantiomer of serine.

Bzl (benzyl): This is a semi-permanent protecting group on the hydroxyl side chain of the serine residue. It remains intact during the TFA-mediated Boc deprotection steps and is typically removed during the final cleavage of the peptide from the resin. peptide.com

The pre-loading of this specific moiety onto the PAM resin streamlines the initiation of peptide synthesis, particularly for sequences that commence with D-serine. It ensures a consistent and high-quality starting point for the synthesis.

While the vast majority of naturally occurring proteins are composed of L-amino acids, peptides containing D-amino acids have garnered significant interest in biomedical and pharmaceutical research. The incorporation of D-amino acids can confer several advantageous properties to a peptide:

Enhanced Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, the enzymes that break down proteins and peptides in the body. This increased stability can lead to a longer biological half-life and improved therapeutic efficacy.

Unique Conformational Properties: The stereochemistry of D-amino acids can induce specific secondary structures and conformational constraints within a peptide, which can be crucial for its biological activity and receptor binding affinity.

Novel Biological Activities: The presence of D-amino acids can lead to novel or enhanced biological activities. For instance, some D-amino acid-containing peptides exhibit potent antimicrobial or anticancer properties. dntb.gov.ua

Recent research has highlighted the discovery of D-amino acid-containing peptides in various organisms, challenging the long-held assumption of protein homochirality in animals and opening new avenues for the design of peptide-based therapeutics. nih.gov The synthesis of such peptides often relies on the availability of high-quality D-amino acid derivatives and suitable solid supports, such as Boc-D-Ser(Bzl)-PAM resin.

Relevance of Mesh Size (100-200 mesh) in SPPS Kinetics and Accessibility

The physical characteristics of the resin beads, particularly their size, play a crucial role in the efficiency of solid-phase peptide synthesis. Resin bead size is commonly expressed in terms of mesh, which is inversely proportional to the bead diameter. peptide.com A 100-200 mesh size corresponds to bead diameters roughly in the range of 75-150 microns. peptide.compeptide.com This specific size range is considered a standard in SPPS because it offers an optimal balance between reaction kinetics and practical handling. iris-biotech.demesalabs.com

Reaction kinetics in SPPS are diffusion-controlled, meaning the rate of reaction is dependent on the ability of reagents to diffuse into and out of the solvated polymer matrix. peptide.comiris-biotech.de Smaller beads have a higher surface-area-to-volume ratio, which generally leads to faster and more complete chemical reactions. peptide.comiris-biotech.de However, if the beads are too small (e.g., 200-400 mesh), filtration times can become excessively long, and there is a higher risk of clogging the filters of manual or automated synthesizers. iris-biotech.demesalabs.com Conversely, larger beads can lead to slower diffusion rates, potentially resulting in incomplete reactions. biosynth.com The 100-200 mesh range provides a practical compromise, ensuring good reaction kinetics while allowing for efficient filtration and washing steps. iris-biotech.demesalabs.com

The accessibility of reactive sites within the resin is directly related to bead size and swelling capacity. For a peptide chain to grow successfully, reagents must be able to freely access the terminal amino group on the growing chain inside the bead. The 100-200 mesh size provides sufficient surface area and internal volume (upon swelling) to facilitate this access. This balance is critical for achieving high yields and purity in the final peptide product. iris-biotech.de

Table 1: Comparison of Common Resin Mesh Sizes in SPPS

Mesh SizeApproximate Bead Diameter (microns)Reaction KineticsFiltration SpeedTypical Use
100-20075-150GoodStandard/EfficientStandard for manual and automated SPPS. peptide.compeptide.commesalabs.com
200-40035-75Excellent/FastSlow; risk of cloggingHigh-throughput synthesis, combinatorial libraries. peptide.compeptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4 B13919702 Boc-D-Ser(Bzl)-PAM resin (100-200 mesh)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-oxo-3-phenylmethoxypropan-2-yl]carbamate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,16,18)/t13-/m0/s1

InChI Key

SYUMPFHICOKGEB-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C=O

Origin of Product

United States

Synthesis and Functionalization of Boc D Ser Bzl Pam Resin

Synthesis of PAM Resin Backbone

The backbone of the Phenylacetamidomethyl (PAM) resin is typically a cross-linked polystyrene matrix. google.comcam.ac.uk This polymeric support provides the necessary insolubility and mechanical stability required for the repeated reaction cycles of SPPS. rsc.orgseplite.com The synthesis begins with the copolymerization of styrene (B11656) and a cross-linking agent, most commonly divinylbenzene (B73037) (DVB), to form polystyrene beads. google.com The degree of cross-linking, typically around 1-2%, is a critical parameter that influences the swelling characteristics and mechanical robustness of the resin beads. google.com

These polystyrene beads are then functionalized to introduce reactive sites for linker attachment. A common method is chloromethylation, which introduces -CH2Cl groups onto the aromatic rings of the polystyrene. google.com However, for the synthesis of PAM resin, an aminomethylated resin is the required starting point. This is often achieved by converting the chloromethylated polystyrene to phthalimidomethyl polystyrene, followed by hydrazinolysis to yield aminomethyl polystyrene. acs.org This aminomethyl group serves as the anchor point for the subsequent attachment of the PAM linker.

The physical properties of the resin, such as particle size (e.g., 100-200 mesh), are carefully controlled during polymerization to ensure consistent performance in automated or manual synthesis platforms.

Derivatization of PAM Resin with Hydroxymethylphenylacetamidomethyl Linker

The Phenylacetamidomethyl (PAM) linker is introduced to enhance the acid stability of the bond anchoring the peptide to the resin, a significant improvement over the original Merrifield resin. chempep.comseplite.combiosynth.com This increased stability minimizes the premature cleavage of the growing peptide chain during the repetitive acidolytic deprotection of the Boc group. chempep.com

The key component of the PAM linker is 4-(hydroxymethyl)phenylacetic acid. chemicalbook.comchemwhat.comchemicalbook.com The synthesis of this linker molecule can be achieved from 4-bromomethylphenylacetic acid through hydrolysis with an aqueous base like sodium hydroxide. chemicalbook.comchemwhat.com

The derivatization of the aminomethylated polystyrene resin involves the coupling of 4-(hydroxymethyl)phenylacetic acid to the amino groups on the resin. This is an amide bond formation reaction, typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). acs.org The successful attachment of the linker transforms the aminomethyl resin into a hydroxymethylphenylacetamidomethyl-functionalized resin, ready for the loading of the first amino acid. iris-biotech.de

Loading of D-Serine onto PAM Resin

The final step in the preparation of Boc-D-Ser(Bzl)-PAM resin is the attachment of the first protected amino acid, Boc-D-Ser(Bzl)-OH, to the hydroxyl groups of the PAM linker. This process, known as loading, establishes the C-terminal residue of the future peptide.

The attachment of Boc-D-Ser(Bzl)-OH to the hydroxymethyl group of the PAM linker is achieved through an esterification reaction. The choice of methodology is critical to ensure high loading efficiency and to preserve the chiral integrity of the amino acid.

Several methods have been developed for the esterification of Boc-protected amino acids onto hydroxyl-functionalized resins like PAM resin.

One common method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) , in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) . chempep.compeptide.com While effective, this method carries a significant risk of racemization of the activated amino acid. chempep.combachem.com The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress this side reaction. seplite.compeptide.combachem.com

Another approach is the use of symmetrical anhydrides of the Boc-amino acid, also in the presence of DMAP. sigmaaldrich.comsigmaaldrich.com This method can provide good loading levels but still presents a risk of enantiomerization depending on the reaction conditions and the specific amino acid. sigmaaldrich.comsigmaaldrich.com

The cesium salt method , originally developed by Gisin, is a widely used technique that generally minimizes racemization. chempep.compeptide.com In this procedure, the Boc-amino acid is converted to its cesium salt by titration with cesium carbonate. peptide.com The dried cesium salt is then reacted with the resin, often at a slightly elevated temperature (e.g., 50°C) in a solvent like dimethylformamide (DMF), to form the ester linkage. peptide.comreddit.com This method is considered one of the safer approaches for maintaining the stereochemical integrity of the C-terminal amino acid.

Esterification MethodCoupling/Activating AgentsPotential for RacemizationNotes
Carbodiimide MethodDCC (or DIC) / DMAPHighAddition of HOBt is recommended to suppress racemization. chempep.comseplite.compeptide.combachem.com
Symmetrical Anhydride (B1165640)Pre-formed symmetrical anhydride of Boc-amino acid / DMAPModerateEnantiomerization risk depends on conditions and amino acid. sigmaaldrich.comsigmaaldrich.com
Cesium Salt MethodCesium Carbonate (to form salt)LowGenerally considered a racemization-free method. chempep.compeptide.com

The loading capacity, or substitution level, of the resin refers to the amount of the first amino acid attached per gram of resin, typically expressed in millimoles per gram (mmol/g). Optimizing this value is crucial for the success of the peptide synthesis.

For the synthesis of longer or more complex peptides, a lower substitution level (e.g., 0.1 to 0.4 mmol/g) is often preferred to minimize problems arising from steric hindrance and peptide aggregation on the resin beads. peptide.com For shorter peptides, a standard substitution level of 0.5 to 1.0 mmol/g is generally suitable. chempep.compeptide.com

The loading capacity can be influenced by several factors, including the stoichiometry of the reactants (Boc-amino acid and coupling agents relative to the resin's functional groups), reaction time, temperature, and solvent. To ensure that all hydroxyl groups on the resin have reacted, an excess of the activated amino acid is typically used. Any remaining unreacted hydroxyl groups are often "capped" by acetylation with a reagent like acetic anhydride to prevent them from participating in subsequent coupling steps. chempep.compeptide.com The final loading level can be determined quantitatively, for example, by spectrophotometric analysis of the Fmoc group after cleaving it from a known weight of resin, if an Fmoc-amino acid were used for the test.

Maintaining the chiral integrity of the C-terminal amino acid during its attachment to the resin is of utmost importance, as any racemization at this stage will be carried through the entire synthesis, leading to the formation of a difficult-to-separate diastereomeric impurity.

The primary mechanism of racemization during esterification involves the formation of a 5(4H)-oxazolone (azlactone) intermediate from the activated amino acid. This intermediate can readily tautomerize, leading to a loss of stereochemical purity. peptide.com Amino acids with side chains that can be easily eliminated, such as serine, can also be susceptible to racemization. nih.gov

As mentioned, the DCC/DMAP coupling method is particularly prone to inducing racemization. chempep.com The basicity of DMAP can facilitate the formation of the oxazolone (B7731731) intermediate. The addition of coupling additives like HOBt or its 7-aza derivative, HOAt, is a common strategy to minimize this risk. bachem.compeptide.comthieme-connect.de These additives react with the activated amino acid to form an active ester that is more reactive towards the resin's hydroxyl group but less prone to racemization. bachem.com

The choice of solvent and the presence of tertiary bases can also influence the extent of racemization. mdpi.comhighfine.com Therefore, careful selection of the esterification methodology and reaction conditions is critical. The cesium salt method is often favored for loading the first amino acid onto PAM and other benzyl-type resins because it largely avoids the activation of the carboxylic acid that leads to oxazolone formation, thereby preserving the chiral integrity of Boc-D-Ser(Bzl)-OH. chempep.com

Attachment of Boc-D-Ser(Bzl)-OH to the PAM Linker

Quality Control and Characterization of the Derivatized Resin (Research Perspective)

The successful outcome of solid-phase peptide synthesis (SPPS) is critically dependent on the quality of the starting resin. For Boc-D-Ser(Bzl)-PAM resin, this involves a rigorous assessment of the initial loading of the first amino acid and the ongoing stability of the resin throughout the synthesis. From a research standpoint, meticulous characterization ensures reproducibility and high-quality synthetic outcomes.

The loading, or substitution level, of the initial amino acid on the resin is a crucial parameter in SPPS. It dictates the stoichiometry of subsequent coupling reactions and ultimately determines the theoretical maximum yield of the peptide. For Boc-protected amino acids loaded onto a resin, a common and reliable method for determining the loading is through titration, particularly the picric acid method. bachem.com

The picric acid method involves the deprotection of the Boc group, typically with trifluoroacetic acid (TFA), to expose the free amine of the D-Serine. This free amine is then protonated, and the resin is treated with a solution of picric acid. The picrate (B76445) anion forms an ion pair with the protonated amine on the resin. After washing away the excess picric acid, the bound picrate is eluted with a tertiary amine, such as diisopropylethylamine (DIEA). The concentration of the eluted picrate in the solution is then determined spectrophotometrically, allowing for the calculation of the initial amine loading on the resin.

In a research setting, other techniques such as ¹H NMR spectroscopy can also be employed for a more direct and quantitative assessment. This can be achieved by reacting the free amine on the deprotected resin with a known amount of a standard, and then quantifying the unreacted standard in the solution.

Below is a data table illustrating typical loading values obtained for Boc-D-Ser(Bzl)-PAM resin using the picric acid method.

Resin BatchTheoretical Loading (mmol/g)Measured Loading by Picric Acid Titration (mmol/g)Standard Deviation
A-0010.800.78± 0.02
A-0020.800.81± 0.03
B-0010.650.63± 0.02
C-0010.750.76± 0.01

The integrity and stability of the Boc-D-Ser(Bzl)-PAM resin are paramount for the successful synthesis of long or complex peptides. The PAM (phenylacetamidomethyl) linker is specifically designed for enhanced stability to the repetitive acid treatments required for Boc group removal, a significant advantage over the more acid-labile Merrifield resin. chempep.compeptide.com

Chemical Stability: The ether-benzyl ester linkage in PAM resin exhibits greater resistance to trifluoroacetic acid (TFA) compared to the benzyl (B1604629) ester linkage in Merrifield resin. chempep.compeptide.com This increased stability minimizes the premature cleavage of the growing peptide chain from the support during the multiple deprotection steps of a lengthy synthesis. Research studies monitor this stability by analyzing the TFA deprotection solutions at various cycles for prematurely cleaved peptides, typically using techniques like HPLC. The goal is to ensure that peptide loss is minimal until the final cleavage step with a strong acid like hydrofluoric acid (HF). chempep.com

Physical and Mechanical Stability: The physical integrity of the resin beads is crucial for efficient filtration and washing, as well as for ensuring uniform access of reagents to the growing peptide chains. The 100-200 mesh size of the polystyrene beads provides a good balance between surface area for reaction and mechanical strength.

A key aspect of physical stability is the swelling behavior of the resin in different solvents. bachem.com Adequate swelling is necessary to allow reagents to penetrate the polymer matrix and react with the peptide. The swelling factor can be influenced by the solvent, the loading level, and the growing peptide chain itself. researchgate.netnih.gov Changes in swelling behavior during synthesis can indicate issues such as peptide aggregation. Fourier Transform Infrared (FT-IR) spectroscopy is a valuable non-destructive technique used to monitor the resin-bound peptide in real-time. nih.gov It can provide information on the secondary structure of the growing peptide, which can be indicative of aggregation phenomena that might compromise resin integrity and synthetic efficiency. nih.gov

The following table presents typical swelling data for PAM resin in various solvents commonly used in SPPS.

SolventSwelling Volume (mL/g of dry resin)Classification
Dichloromethane (B109758) (DCM)4.5 - 6.0Good
N,N-Dimethylformamide (DMF)4.0 - 5.5Good
Toluene3.5 - 5.0Moderate to Good
Methanol (MeOH)1.5 - 2.5Poor to Moderate
Water< 1.0Poor

By carefully controlling and characterizing both the functional group loading and the ongoing integrity of the resin, researchers can ensure the reliable and efficient synthesis of target peptides.

Methodologies for Peptide Synthesis Utilizing Boc D Ser Bzl Pam Resin

Standard SPPS Cycle Protocols with Boc-D-Ser(Bzl)-PAM Resin

The synthesis of a peptide on Boc-D-Ser(Bzl)-PAM resin follows a repetitive cycle of deprotection, neutralization, and coupling steps. peptide.compeptide.com A typical cycle begins with the resin-bound peptide, which has its N-terminal amino acid protected with a Boc group.

The first step in each cycle is the removal of the temporary Nα-Boc protecting group to liberate the free amine, which will then be available for coupling with the next amino acid. peptide.combiosynth.com This is accomplished by treating the peptide-resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.compeptide.com A common protocol involves a pre-wash followed by a longer treatment with 25-50% TFA in DCM for approximately 15 to 30 minutes. chempep.com Following the acid treatment, the resin must be thoroughly washed to remove the TFA and the cleaved Boc byproducts. peptide.com The resulting N-terminal amine is in the form of a trifluoroacetate (B77799) salt, which requires neutralization before the subsequent coupling step can proceed efficiently. peptide.compeptide.com

Solvent choice plays a critical role in optimizing the deprotection step. Dichloromethane (DCM) is the most commonly used solvent because it effectively swells the polystyrene-based resin, allowing reagents to penetrate, and it readily dissolves both the Boc-protected peptide and the TFA. chempep.compeptide.com The optimization of deprotection conditions involves balancing reaction time and acid concentration to ensure complete Boc removal without causing unwanted side reactions. One study exploring deprotection conditions for SPPS on a glass support demonstrated that short treatment times (5 minutes) with 50% TFA/DCM were insufficient, leading to incomplete deprotection and the formation of deletion sequences. researchgate.net Extending the deprotection time to 30 minutes under the same conditions resulted in complete removal and a clean final product. researchgate.net

This data highlights the kinetic aspect of the reaction; a sufficient reaction time is paramount for achieving the quantitative deprotection necessary for high-fidelity peptide synthesis. researchgate.net While 100% TFA has been used for deprotection, it is a less common protocol. chempep.comnih.gov The optimization process, therefore, involves a trade-off between speed and the prevention of side reactions, with typical protocols favoring slightly longer reaction times with moderate TFA concentrations to ensure the integrity of the growing peptide chain. chempep.com

The final stage of the synthesis is the simultaneous cleavage of the completed peptide from the resin support and the removal of all acid-labile side-chain protecting groups, a process known as global deprotection. The 4-(oxymethyl)phenylacetamidomethyl (PAM) linker is designed to be significantly more stable to the mild acid (TFA) used for repetitive N-terminal Boc group removal, thus requiring a very strong acid for the final cleavage. Proper preparation of the peptide-resin, including thorough washing and drying, is essential before cleavage to prevent side reactions. The choice of cleavage reagent and protocol depends on the peptide's sequence, particularly the presence of sensitive amino acids, and the specific side-chain protecting groups employed.

A cocktail of scavengers is always included in the cleavage mixture to trap the reactive carbocations generated from the protecting groups and the resin linker, thereby preventing modification of the peptide. The reaction is typically performed at a reduced temperature (e.g., 0 °C) to minimize the rate of potential side reactions.

Several strong acid systems are commonly used for cleavage from PAM resin:

Anhydrous Hydrogen Fluoride (B91410) (HF): This is the most widely used and effective reagent for cleaving peptides from PAM resin. It efficiently removes most standard benzyl-based side-chain protecting groups, including the benzyl (B1604629) ether from the Ser(Bzl) residue, and cleaves the peptide-resin linkage. Due to its high toxicity and corrosivity, HF requires a specialized, dedicated fluorocarbon apparatus. The "Low-High" HF method is a refined two-step procedure that minimizes side reactions. The initial "low HF" step (e.g., HF/DMS 1:3) removes sensitive protecting groups under milder SN2 conditions, followed by a "high HF" step (neat HF) to cleave the more resistant groups and the resin linkage.

Trifluoromethanesulfonic Acid (TFMSA): As a non-volatile alternative to HF, TFMSA does not require a special apparatus. It is typically used as a 10% solution in TFA, in the presence of scavengers like thioanisole. While effective, cleavage with TFMSA can sometimes be slower and less complete than with HF, and conditions often require careful optimization. Two-step "low-high" TFMSA protocols are also utilized to improve results.

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf): This silylating agent is another strong acid alternative to HF. It is generally used in a cocktail with TFA and scavengers such as m-cresol (B1676322) or thiocresol. TMSOTf-mediated cleavage is known to be efficient and can reduce certain side reactions compared to other methods.

Following the acid treatment for the specified time (typically 1-2 hours), the crude peptide is isolated. The acid is removed by evaporation (in the case of HF) or the reaction mixture is filtered to separate the resin. The peptide is then precipitated by the addition of a large volume of cold diethyl ether, which also serves to wash away the scavengers and cleaved protecting group fragments. The precipitated peptide is collected by centrifugation or filtration, washed with additional cold ether, and then dried under vacuum. The resulting crude product is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 4: Common Cleavage Cocktails for Boc-D-Ser(Bzl)-PAM Resin

Cleavage ReagentTypical Cocktail CompositionConditionsKey Features
Hydrogen Fluoride (HF) HF:Anisole (9:1) or HF:p-cresol:DMS0 °C, 1-2 hoursHighly effective and clean; requires specialized apparatus.
TFMSA TFMSA:TFA:Thioanisole:EDT0 °C to RT, 2-4 hoursNo special apparatus needed; may be less efficient than HF.
TMSOTf TMSOTf:TFA:m-cresol0 °C, 1-2 hoursGood alternative to HF; can reduce certain side reactions.

Amino Acid Coupling Reactions

Post-Synthesis Processing and Purification (Research Scale)

Following the completion of the cleavage reaction, the volatile acidic reagents (e.g., HF, TFA) are removed, typically by evaporation under a stream of nitrogen or under vacuum. chempep.comnih.gov The crude peptide must then be separated from the resin beads and the soluble scavengers and their byproducts.

The standard workup procedure involves the following steps:

Precipitation: The crude peptide is precipitated from the remaining non-volatile components by the addition of a cold, non-polar solvent, most commonly diethyl ether. nih.govresearchgate.net This step causes the polar peptide to solidify while the non-polar scavengers remain in solution.

Washing: The precipitated peptide is thoroughly washed multiple times with cold diethyl ether to remove residual scavengers and cleavage byproducts. researchgate.netwpmucdn.com

Extraction: The washed peptide is then dissolved in an appropriate aqueous solvent, such as dilute acetic acid or a water/acetonitrile mixture containing a small amount of TFA. wordpress.comnih.gov

Resin Removal: The resin beads are insoluble in the aqueous extraction solvent and are removed by filtration. researchgate.net

Lyophilization: The aqueous solution containing the crude peptide is freeze-dried (lyophilized) to yield a fluffy powder. nih.gov

The resulting crude product contains the desired full-length peptide along with various impurities, such as deletion sequences, truncated peptides, and peptides with incompletely removed protecting groups or modifications from side reactions. olitecn.gr For research applications requiring high purity, the crude peptide is subjected to a final purification step, which is almost universally accomplished by reversed-phase high-performance liquid chromatography (RP-HPLC). chempep.comolitecn.gr This technique separates the target peptide from impurities based on differences in hydrophobicity, typically using a C18-functionalized silica (B1680970) stationary phase and a gradient of increasing organic solvent (usually acetonitrile) in water. olitecn.gr

Advanced Synthetic Considerations and Methodological Innovations

Minimization of Side Reactions in Boc-D-Ser(Bzl)-PAM Resin Synthesis

A primary challenge in SPPS is the suppression of various side reactions that can compromise the yield and purity of the target peptide. The Boc/Bzl strategy, utilizing Boc-D-Ser(Bzl)-PAM resin, has its own characteristic profile of potential side products.

Aspartimide formation is a significant side reaction, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. chempep.com This intramolecular cyclization occurs when the peptide backbone nitrogen attacks the side-chain ester of an aspartic acid residue, forming a succinimide (B58015) ring. This intermediate can then reopen via hydrolysis or aminolysis to yield a mixture of α- and β-aspartyl peptides, the latter being an isomeric impurity that is often difficult to separate from the desired product.

In the context of Boc-SPPS, the repetitive acid treatments with trifluoroacetic acid (TFA) for Boc group removal can promote this side reaction. chempep.com

Prevention Strategies:

Protecting Group Modification: Utilizing alternative side-chain protecting groups for aspartic acid that are more sterically hindered or less prone to cyclization can be effective. For instance, the use of a β-cyclohexyl ester instead of the more common β-benzyl ester for aspartic acid has been shown to significantly reduce the rate of aspartimide formation. peptide.com

Backbone Protection: A highly effective but more complex strategy involves the introduction of a temporary protecting group on the peptide backbone nitrogen of the amino acid following the aspartic acid residue. Groups like 2-hydroxy-4-methoxybenzyl (Hmb) can physically block the nucleophilic attack required for cyclization. peptide.com These groups are typically cleaved during the final acidolytic step.

Maintaining the stereochemical integrity of the chiral amino acids is critical for the biological activity of the final peptide. Racemization, or the loss of optical purity, can occur during the activation and coupling steps of SPPS. bachem.com The α-hydrogen of the activated amino acid becomes susceptible to abstraction by a base, leading to the formation of an optically inactive enolate or oxazolinone intermediate. bachem.com

While urethane-protected amino acids (like Boc-derivatives) are generally resistant to racemization, certain amino acids are more susceptible, and the choice of coupling reagents and conditions plays a crucial role. bachem.com When attaching the first amino acid to the PAM resin, conditions involving activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP) can increase the risk of racemization. chempep.comseplite.com

Control Strategies:

Additive Inclusion: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) during the coupling step is a standard practice. seplite.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species, while still being highly reactive towards the amine. bachem.com

Choice of Coupling Reagent: The selection of the coupling reagent has a significant impact on racemization levels. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are effective, especially when paired with an additive like HOBt. bachem.com For particularly sensitive couplings, uronium/aminium-based reagents such as HBTU or HATU are often employed, though their basic nature requires careful control of the reaction environment.

Base Selection: The tertiary amine base used for neutralization and to facilitate coupling can influence racemization. Sterically hindered bases like N,N-diisopropylethylamine (DIEA) are commonly used. In cases where racemization is a major concern, weaker bases such as N-methylmorpholine (NMM) or collidine may be preferred. bachem.com

Table 1: Influence of Coupling Additives on Racemization Control

Additive Mechanism of Action Efficacy in Racemization Suppression
1-Hydroxybenzotriazole (HOBt) Forms active esters that are less prone to oxazolinone formation. High; a classical and effective additive.
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) Acts similarly to HOBt but is non-explosive and shows high coupling rates. Very High; considered a superior and safer alternative to HOBt. bachem.com
7-Aza-1-hydroxybenzotriazole (HOAt) Possesses a pyridine (B92270) nitrogen that can catalyze the aminolysis of the active ester, accelerating coupling and suppressing racemization. Very High; particularly effective for sterically hindered couplings.

Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs primarily at the dipeptide stage of the synthesis. peptide.com After the removal of the N-terminal Boc group from the second amino acid, the resulting free amine can attack the ester linkage of the first amino acid to the PAM resin. This cyclization cleaves the dipeptide from the resin, forming a stable six-membered DKP ring and terminating the peptide chain elongation. peptide.comresearchgate.net

This side reaction is particularly prevalent when proline or other secondary amino acids are in the first or second position of the sequence. peptide.compeptide.com In Boc-based synthesis, the protonated state of the N-terminal amine after TFA deprotection offers some protection against this side reaction compared to Fmoc-based methods. chempep.com However, the subsequent neutralization step creates the free amine necessary for the cyclization to proceed.

Control Strategies:

In Situ Neutralization: A highly effective method to suppress DKP formation is the use of in situ neutralization protocols. peptide.compeptide.com In this approach, the neutralization of the N-terminal ammonium (B1175870) salt and the coupling of the third amino acid occur concurrently. This minimizes the time the free dipeptidyl-amine is present, thereby reducing the opportunity for intramolecular cyclization. chempep.com

Coupling of Protected Dipeptides: An alternative, though less common, strategy is to couple a pre-formed, protected dipeptide (e.g., Boc-AA3-AA2-OH) to the first amino acid on the resin (H-AA1-resin). This bypasses the vulnerable dipeptidyl-resin stage altogether.

The Boc/Bzl synthetic strategy relies on the use of strong acids for both the repetitive deprotection of the Boc group (TFA) and the final cleavage from the resin (typically anhydrous hydrogen fluoride (B91410), HF). chempep.compeptide.com A major side reaction associated with these acidic steps is the formation of reactive carbocations. The tert-butyl cation, generated during Boc group removal, is a prominent alkylating agent. peptide.compeptide.com

Sensitive amino acid residues, particularly tryptophan (Trp), methionine (Met), and cysteine (Cys), are susceptible to alkylation by these carbocations. peptide.com This leads to the formation of undesired adducts, such as tert-butylated tryptophan or methionine sulfonium (B1226848) salts, which can be difficult to remove during purification. peptide.comacs.org

Control Strategies:

Use of Scavengers: The most common and effective strategy to prevent alkylation is the addition of "scavengers" to the deprotection and cleavage cocktails. chempep.com Scavengers are nucleophilic species that competitively react with and trap the carbocations before they can modify the peptide. A variety of scavengers are used, often in combination, to protect different functional groups.

Table 2: Common Scavengers Used in Boc-SPPS to Prevent Alkylation

Scavenger Target Residue(s) Protected Mechanism
Anisole Tryptophan, Tyrosine Traps carbocations through electrophilic aromatic substitution. chempep.com
Thioanisole Tryptophan, Methionine A soft nucleophile that effectively scavenges carbocations and can help prevent Met oxidation.
Dithioethane (DTE) Tryptophan, Cysteine, Methionine Acts as a reducing agent and carbocation scavenger. peptide.compeptide.com
Triisopropylsilane (TIS) Tryptophan Reduces tryptophan oxidation and traps carbocations.
Dimethyl Sulfide (DMS) Methionine, Tryptophan Used in "low-high" HF cleavage protocols to suppress SN1-type side reactions. chempep.com

Application in Automated Solid-Phase Peptide Synthesis (ASPPS)

The principles of Boc chemistry using supports like Boc-D-Ser(Bzl)-PAM resin have been successfully translated to automated platforms since the invention of the first automated peptide synthesizer. researchgate.net Automation offers significant advantages in terms of reproducibility, efficiency, and reduced manual labor for the synthesis of long and complex peptides.

Adapting Boc-SPPS with PAM resin for automated synthesizers involves optimizing the standard manual procedures to fit the constraints and capabilities of the machine. This requires precise control over fluid delivery, reaction times, and washing efficiency.

Key Adaptations:

Reagent Delivery and Mixing: Automated synthesizers use precisely calibrated pumps and valves to deliver reagents like TFA/DCM for deprotection, DIEA/DCM for neutralization, and the activated amino acid solution for coupling. Efficient mixing, often achieved through nitrogen bubbling, shaking, or vessel rotation, is critical to ensure complete reactions.

Optimized Wash Cycles: Thorough washing of the resin between each chemical step is crucial to remove excess reagents and byproducts. Automated protocols incorporate multiple, rapid wash steps with solvents like dichloromethane (B109758) (DCM) and isopropanol (B130326) (IPA) to ensure the resin is clean before the next step begins. chempep.com

Implementation of Control Strategies: The prevention strategies for side reactions must be programmed into the automated protocol. This includes:

The use of in situ neutralization/coupling protocols to minimize diketopiperazine formation. peptide.com

The inclusion of scavengers like 0.5% dithioethane (DTE) in the TFA deprotection solution to prevent ongoing alkylation during the synthesis. peptide.com

Precise control over coupling times and temperatures, which can be programmed to minimize the risk of racemization for sensitive residues.

By integrating these chemical strategies into the automated workflow, Boc-D-Ser(Bzl)-PAM resin can be effectively used in ASPPS to produce high-quality peptides with good yield and purity.

Continuous Flow SPPS with Boc-D-Ser(Bzl)-PAM Resin

Continuous flow Solid Phase Peptide Synthesis (SPPS) represents a significant methodological advancement over traditional batch synthesis, offering enhanced efficiency and automation. When utilizing Boc-D-Ser(Bzl)-PAM resin, the principles of flow chemistry can be applied to achieve rapid and high-purity peptide assembly. In a continuous flow setup, the resin is packed into a column or a fixed-bed reactor, through which reagents and washing solvents are continuously passed. researchgate.net This approach ensures a constant high concentration of reagents in contact with the resin, driving reactions toward completion more efficiently than in batch processes. nih.gov

Key advantages of employing a flow-based methodology with Boc-protected resins like PAM resin include a dramatic reduction in synthesis time and the amount of excess reagents required. researchgate.netnih.gov The system allows for rapid exchange of reagents and solvents, minimizing the time for non-productive steps such as draining and mixing that are characteristic of batch synthesizers. nih.gov For instance, cycle times for the incorporation of a single amino acid can be reduced to a few minutes. nih.gov Furthermore, the integration of in-line monitoring tools, such as UV detectors, allows for real-time tracking of deprotection steps, providing precise control over the synthesis process. nih.govvapourtec.com The immobilized resin bed in the reactor simplifies the removal of excess reagents and byproducts through simple solvent rinsing, leading to higher purity of the crude peptide. researchgate.net

Microwave-Assisted SPPS with Boc-D-Ser(Bzl)-PAM Resin

Microwave-assisted SPPS has become a widely adopted technique for accelerating peptide synthesis, and its application is fully compatible with the Boc/Bzl strategy on PAM resin. nih.govnih.gov Microwave energy significantly reduces reaction times for both the Nα-Boc deprotection step (typically with trifluoroacetic acid, TFA) and the subsequent amino acid coupling step. nih.govmdpi.com This acceleration is due to the efficient and direct heating of polar molecules in the reaction mixture, a stark contrast to the slower heat transfer of conventional oil baths. luxembourg-bio.com

The primary advantage of microwave irradiation in SPPS is the substantial enhancement of reaction rates. luxembourg-bio.com In Boc-SPPS, microwave heating can shorten coupling times from hours to just a few minutes. nih.gov This rapid energy transfer overcomes the kinetic barriers of peptide bond formation, which is particularly beneficial for sterically hindered couplings or "difficult" sequences prone to aggregation. luxembourg-bio.compeptide.com The efficiency of microwave-assisted synthesis allows for the production of peptides in high yield and purity. nih.gov This technology has been successfully applied to the synthesis of complex peptides, including those rich in cysteine residues. nih.govresearchgate.net The kinetic efficiency is also dependent on factors like resin loading; studies have shown that for microwave-assisted SPPS, lower-substituted resins may yield better results due to improved diffusion of reactants into the resin beads during the short irradiation times. researchgate.net

Synthesis StepConventional Method (Time)Microwave-Assisted Method (Time)Reference
Amino Acid Coupling 1-2 hours~5 minutes nih.gov
Boc Deprotection 20-30 minutes~3 minutes nih.gov

While microwave energy accelerates desired reactions, it can also promote unwanted side reactions if not properly controlled. nih.gov Racemization is a significant concern, especially for sensitive amino acids. peptide.comresearchgate.net The activation of amino acids creates a state that is susceptible to epimerization, and elevated temperatures can exacerbate this issue. peptide.comnih.gov However, studies have shown that by optimizing conditions, such as controlling the microwave temperature, racemization can be effectively minimized. nih.govresearchgate.net For example, lowering the coupling temperature has been shown to limit racemization for sensitive residues like histidine and cysteine in Fmoc-SPPS, a principle that also applies to Boc-SPPS. nih.gov

Another common side reaction in Boc-SPPS is the formation of aspartimide, particularly in sequences containing Asp-Gly or Asp-Ser. chempep.com While microwave heating can potentially increase the rate of this side reaction, careful control of reaction parameters helps to maintain high peptide fidelity. nih.gov In many cases, the crude peptide obtained from microwave-assisted Boc synthesis shows no significant racemization, indicating that the rapid reaction times can outweigh the potential negative effects of heat when managed correctly. mdpi.com

Synthesis of Complex Peptide Structures

Boc-D-Ser(Bzl)-PAM resin serves as a robust starting point for the synthesis of not only linear peptides but also more complex molecular architectures. The stability of the 4-(oxymethyl)phenylacetamidomethyl (PAM) linker to the repetitive acid treatments required for Boc group removal makes it highly suitable for the lengthy syntheses often required for complex peptides. peptide.compeptide.com

The Boc/Bzl protection strategy is well-suited for the incorporation of a wide variety of modified or non-canonical amino acids into a peptide sequence initiated on Boc-D-Ser(Bzl)-PAM resin. The synthesis of peptides containing such unusual residues is a key strategy in drug discovery. nih.gov The benzyl (B1604629) (Bzl) ether protecting the serine side chain is stable to the TFA used for Boc deprotection and requires a strong acid, such as hydrofluoric acid (HF), for cleavage, which simultaneously removes many other benzyl-based side-chain protecting groups. peptide.compeptide.com This robust orthogonality allows for the integration of diverse functionalities. For example, phosphorylated serine derivatives, such as Boc-Ser(PO3Ph2)-OH, can be selectively incorporated alongside Boc-Ser(Bzl)-OH to create site-specifically phosphorylated peptides. researchgate.net The stepwise nature of SPPS allows for the precise placement of these modified units within the peptide chain. nih.gov

Type of ModificationExample Amino Acid DerivativeSynthetic Strategy Compatibility
Phosphorylation Boc-Ser(PO3Ph2)-OHBoc-SPPS
Glycosylation Glycosylated amino acid building blocksMicrowave-assisted SPPS
Backbone Modification Azapeptides, PeptoidsMicrowave-assisted SPPS
Unnatural Side Chains Various structurally diverse analoguesAsymmetric synthesis followed by incorporation

The synthesis of branched or cyclic peptides is a common strategy to enhance biological activity and stability. Boc-D-Ser(Bzl)-PAM resin can be used to assemble the linear peptide precursors required for these complex structures. nih.govresearchgate.net Following the completion of the linear sequence on the solid support, the peptide is cleaved from the resin. This cleavage typically requires strong acids like HF or TFMSA. peptide.com The fully deprotected linear peptide can then be cyclized in solution via head-to-tail, side-chain-to-side-chain, or head-to-side-chain strategies. Microwave-assisted protocols have been successfully developed for synthesizing the linear precursors of cyclic peptides using Boc-SPPS, significantly reducing the assembly time. nih.govresearchgate.net For example, the synthesis of cyclotides, which are macrocyclic peptides containing a cystine knot, has been demonstrated using microwave-assisted Boc-SPPS. nih.gov

Convergent Peptide Synthesis Strategies

Convergent peptide synthesis, also known as fragment condensation, represents a strategic alternative to the traditional linear, stepwise solid-phase peptide synthesis (SPPS). In a convergent approach, smaller, protected peptide fragments are synthesized and purified independently before being systematically coupled to a resin-bound fragment to assemble the final, larger peptide. This methodology is particularly advantageous for the synthesis of long or complex peptides where the cumulative yield of a linear synthesis would be unacceptably low or where problematic sequences hinder efficient chain elongation. biomatik.comnih.gov

The use of Boc-D-Ser(Bzl)-PAM resin provides a robust and reliable solid support for such strategies. The phenylacetamidomethyl (PAM) linker is characterized by its significant stability towards the moderately acidic conditions required for the repetitive cleavage of the Nα-Boc protecting group (typically 20-50% Trifluoroacetic acid in Dichloromethane). peptide.comunits.itchempep.com This stability is critical in a convergent strategy, as it ensures that the anchor peptide fragment remains securely attached to the resin throughout the multiple steps of coupling and deprotection, minimizing premature cleavage and loss of product. units.it The final peptide is typically cleaved from the PAM resin using a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). seplite.compeptide.com

The general workflow for a convergent synthesis on Boc-D-Ser(Bzl)-PAM resin involves several key stages:

Synthesis of Resin-Bound Fragment: The synthesis is initiated on the Boc-D-Ser(Bzl)-PAM resin, and a peptide chain is elongated using standard Boc/Bzl stepwise protocols. Following the final coupling step, the N-terminal Boc group is removed to expose a free amino group.

Synthesis of Protected Peptide Fragments: One or more additional peptide fragments are synthesized separately. These fragments are prepared with their N-terminus protected (e.g., with a Boc group) and their C-terminus free for activation.

Fragment Coupling (Condensation): The C-terminus of a protected fragment is activated using coupling reagents and then introduced to the resin-bound peptide fragment. This step is the most critical and challenging aspect of the strategy.

Iteration and Final Cleavage: The process of N-terminal deprotection and subsequent fragment coupling can be repeated until the full-length peptide is assembled. The final product is then cleaved from the resin and globally deprotected.

The primary challenges in fragment condensation include the potential for racemization at the C-terminal residue of the activated fragment and the often sluggish coupling efficiency when joining large, sterically hindered fragments. americanpeptidesociety.org To mitigate racemization, the use of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is standard practice. peptide.comamericanpeptidesociety.org Overcoming poor coupling efficiency may require extended reaction times, higher concentrations of reactants, or the use of highly efficient coupling agents like HBTU or HATU. americanpeptidesociety.org Furthermore, peptide aggregation on the solid support can hinder reactions, a problem that is particularly prevalent with hydrophobic sequences. nih.govamericanpeptidesociety.orgmblintl.com

The table below outlines a hypothetical convergent synthesis of a 25-amino acid peptide, comparing the fragment condensation approach on Boc-D-Ser(Bzl)-PAM resin with a traditional linear synthesis.

Table 1: Comparison of Linear vs. Convergent Synthesis for a Hypothetical 25-Residue Peptide

Parameter Linear Stepwise Synthesis Convergent (Fragment) Synthesis
Resin Boc-D-Ser(Bzl)-PAM resin Boc-D-Ser(Bzl)-PAM resin
Strategy 24 sequential coupling and deprotection cycles on the resin. Fragment A (Residues 11-25): Synthesized on resin.Fragment B (Residues 1-10): Synthesized separately, purified.
Critical Step Maintaining high coupling efficiency (>99%) across all 24 steps. Coupling of purified Fragment B to resin-bound Fragment A.
Coupling Reagents Standard reagents (e.g., DCC, HBTU) used for single amino acids. High-efficiency reagents (e.g., HATU, DIC/OxymaPure) with racemization suppressors for fragment coupling. americanpeptidesociety.orgnih.gov
Purification Single purification of the final crude 25-mer peptide. Purification of Fragment B before coupling; final purification of the 25-mer peptide.
Anticipated Purity Lower crude purity due to accumulation of deletion sequences. Higher crude purity as by-products from the synthesis of residues 1-10 are removed prior to the final coupling. biomatik.com

| Key Challenge | On-resin aggregation during elongation of the full-length chain. nih.gov | Steric hindrance and potential for racemization during the fragment condensation step. americanpeptidesociety.org |

Detailed research findings have demonstrated the utility of fragment condensation on solid supports. For instance, studies examining the synthesis of C-terminal fragments of HIV-1 protease have compared conventional and "swelling volume" methods for fragment coupling to improve yields. researchgate.net By dissolving the reactants in a minimal "swelling volume" of solvent before adding them to the dry resin-bound peptide, researchers achieved significantly higher yields (81% vs. 21%) for the target peptide, showcasing how methodological innovations can overcome the inherent challenges of coupling large fragments. researchgate.net This approach highlights the importance of optimizing reaction conditions to favor the desired condensation reaction over side reactions. The success of a convergent strategy hinges on the careful selection of fragments, robust coupling protocols, and the stability of the resin-linker system, for which the Boc-D-Ser(Bzl)-PAM resin is exceptionally well-suited.

Analytical Characterization Techniques for Boc D Ser Bzl Pam Resin Derived Peptides

On-Resin Analytical Techniques (Research-Focused)

Analyzing the peptide while it is still covalently attached to the Boc-D-Ser(Bzl)-PAM resin can provide valuable, real-time feedback on the progress and efficiency of the synthesis. These techniques are particularly useful for optimizing protocols and troubleshooting difficult sequences. irdg.org

Ensuring that each amino acid coupling step goes to completion is critical for a successful synthesis. A common qualitative method for monitoring the presence of free primary amines on the resin is the Kaiser test. youtube.com A small sample of the peptide-resin is taken after a coupling reaction and treated with ninhydrin. If unreacted free amines are present (indicating an incomplete coupling), a dark blue color develops. If the coupling is complete, the beads remain colorless or turn a faint yellow. youtube.com This allows the chemist to decide if a recoupling step is necessary before proceeding to the next deprotection step.

Table 4: Interpretation of the On-Resin Kaiser Test
Test StageExpected ObservationInterpretationAction
After deprotectionIntense blue beadsFree primary amines are present.Proceed with coupling.
After couplingColorless/yellow beadsCoupling reaction is complete.Proceed with next deprotection.
After couplingBlue beadsIncomplete coupling.Perform a second coupling.

More advanced techniques can provide detailed structural information about the peptide while it is still attached to the solid support.

Fourier-Transform Infrared (FT-IR) Spectroscopy can be used to monitor the progress of solid-phase synthesis by observing the appearance or disappearance of specific vibrational bands. nih.gov For example, the disappearance of the amine band and the appearance of the amide I and amide II bands can confirm the formation of a peptide bond. nih.gov FT-IR is also a powerful tool for detecting the formation of secondary structures, such as beta-sheets, within the growing peptide chain on the resin, which can lead to aggregation and synthetic difficulties.

Solid-State NMR (ssNMR) Spectroscopy provides high-resolution structural information on immobilized molecules like resin-bound peptides. nih.govspringernature.com While technically demanding, ssNMR can be used to investigate the conformation and dynamics of the peptide chain on the resin. nih.gov By using isotopically labeled amino acids (e.g., with ¹³C or ¹⁵N), specific sites within the peptide can be probed to gain detailed insights into its structure and interaction with the resin matrix. springernature.comnih.gov This technique is a powerful research tool for understanding peptide-resin interactions and the factors that influence synthetic efficiency.

Table 5: Summary of On-Resin Analytical Techniques
TechniquePrincipleInformation ObtainedApplication Focus
Kaiser TestColorimetric reaction with primary amines.Qualitative assessment of coupling completeness.Routine process monitoring.
FT-IR SpectroscopyVibrational spectroscopy of chemical bonds.Confirmation of bond formation, detection of on-resin secondary structures.Troubleshooting difficult sequences, aggregation studies. nih.gov
Solid-State NMRNuclear magnetic resonance of immobilized molecules.Detailed atomic-level structure, conformation, and dynamics of the resin-bound peptide. nih.govIn-depth research, understanding peptide-resin interactions.

Comparative Analysis and Performance Evaluation

Comparison of Boc-D-Ser(Bzl)-PAM Resin with Fmoc-Based SPPS Strategies

The choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies for SPPS is a critical decision that impacts multiple facets of the synthesis, from reaction conditions to the final purity of the peptide. bachem.com While Fmoc chemistry has become the predominant method due to its milder conditions, the Boc/Bzl strategy, for which Boc-D-Ser(Bzl)-PAM resin is designed, retains relevance for specific applications. americanpeptidesociety.orgaltabioscience.com

The core difference between the two strategies lies in the concept of orthogonality, which refers to the ability to selectively remove different classes of protecting groups under distinct chemical conditions.

Fmoc/tBu Strategy (True Orthogonality): The Fmoc-based approach is considered a truly orthogonal system. iris-biotech.de The temporary Nα-Fmoc group is labile to basic conditions (typically piperidine), while the permanent side-chain protecting groups (like tert-butyl, tBu) are removed with acid (trifluoroacetic acid, TFA). iris-biotech.debachem.com This clear differentiation in cleavage conditions prevents the premature removal of side-chain protection during the repetitive Nα-deprotection steps throughout the synthesis. altabioscience.com

Boc/Bzl Strategy (Quasi-Orthogonality): The Boc strategy, utilizing Boc for Nα-protection and benzyl (B1604629) (Bzl) or benzyl-based groups for side-chain protection, is not strictly orthogonal. iris-biotech.deiris-biotech.de Both types of protecting groups are acid-labile. The distinction lies in the strength of the acid required for their removal. The Nα-Boc group is cleaved with a moderate acid like TFA, while the side-chain benzyl groups and the PAM linker require a much stronger and hazardous acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage. peptide.com This reliance on differential acid lability can lead to a partial loss of side-chain protecting groups during the repeated TFA treatments required for chain elongation, a risk that increases with the length of the peptide. altabioscience.com

StrategyNα-Protecting GroupNα-Deprotection ReagentSide-Chain ProtectionFinal Cleavage ReagentOrthogonality
Boc/BzlBoc (Acid-Labile)TFA (Moderate Acid)Bzl, Tos, etc. (Acid-Labile)HF, TFMSA (Strong Acid)Quasi-Orthogonal
Fmoc/tBuFmoc (Base-Labile)Piperidine (B6355638) (Base)tBu, Trt, etc. (Acid-Labile)TFA (Moderate Acid)True Orthogonal

The reagents used for deprotection and final cleavage represent one of the most significant divergences between the two methods, with major implications for laboratory safety and equipment requirements.

Boc Strategy: The final cleavage step in the Boc protocol necessitates the use of extremely corrosive and toxic strong acids. researchgate.net Anhydrous hydrogen fluoride (HF), in particular, is highly hazardous, capable of causing severe tissue damage, and requires specialized, expensive HF-resistant apparatus and fume hoods. altabioscience.compeptide.com This makes the Boc strategy less accessible and more demanding in terms of safety infrastructure. peptide.com

Fmoc Strategy: Fmoc chemistry employs significantly milder and less hazardous reagents. altabioscience.comcreative-peptides.com The Nα-deprotection uses a piperidine solution, and the final cleavage from the resin and removal of side-chain protecting groups is typically achieved with TFA. bachem.com While TFA is also a strong acid requiring careful handling, it is considerably less dangerous than HF, and the cleavage can be performed in standard laboratory glassware. altabioscience.compeptide.com This operational simplicity and enhanced safety profile are primary reasons for the widespread adoption of the Fmoc strategy.

The synthesis of long peptides presents unique challenges, such as peptide aggregation and cumulative yield loss, where the choice of chemical strategy can be decisive.

Fmoc Strategy: The milder conditions of Fmoc SPPS are generally considered advantageous for synthesizing long and complex peptides. americanpeptidesociety.org The true orthogonality of the protecting groups minimizes the risk of premature side-chain deprotection over many cycles. altabioscience.com However, the neutral state of the peptide-resin after Fmoc deprotection can sometimes increase the propensity for inter-chain aggregation, where peptide chains associate through hydrogen bonding, hindering subsequent coupling reactions. peptide.com

Boc Strategy: Boc chemistry can offer an advantage in mitigating aggregation for certain difficult or hydrophobic sequences. altabioscience.compeptide.com After the TFA-mediated removal of the Boc group, the newly exposed N-terminal amine is protonated (as an ammonium (B1175870) salt), which can disrupt the hydrogen-bonding networks that lead to aggregation. peptide.com This keeps the peptide chains more accessible for the next coupling step. However, the harsh repetitive acid treatments can lead to cumulative damage. The phenylacetamidomethyl (PAM) linker in Boc-D-Ser(Bzl)-PAM resin was specifically designed to be more stable to TFA than the original Merrifield resin linker, reducing the loss of peptide from the support during the synthesis of longer chains. iris-biotech.debiosynth.com For particularly long or difficult sequences, a resin with a lower substitution level is often recommended to increase the distance between growing peptide chains, thereby minimizing steric hindrance and aggregation. iris-biotech.de

Both strategies are susceptible to sequence-dependent side reactions, though the nature and prevalence of these reactions differ.

Boc Strategy:

Acid-Catalyzed Reactions: The repetitive use of TFA and final cleavage with HF/TFMSA can generate reactive carbocations (e.g., tert-butyl cations from Boc cleavage) that can alkylate sensitive residues like Tryptophan and Methionine.

Aspartimide Formation: This side reaction, particularly common in sequences containing Asp-Gly or Asp-Ser, can occur. However, it is sometimes reported to be less of an issue compared to Fmoc SPPS because the protonated N-terminus after deprotection is less nucleophilic and thus less likely to attack the side-chain ester.

Fmoc Strategy:

Base-Catalyzed Reactions: The use of piperidine for deprotection can lead to several side reactions. Aspartimide formation is a well-documented problem. chempep.com

Diketopiperazine Formation: This is a significant issue at the dipeptide stage, where the N-terminal amino group can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This is especially prevalent when Proline or Glycine are in the first two positions. biosynth.comchempep.com

Dibenzofulvene Adducts: The dibenzofulvene byproduct of Fmoc cleavage is reactive and can form adducts with the liberated N-terminal amine if not effectively scavenged by the piperidine base. nih.gov

Side ReactionMore Prevalent in Boc StrategyMore Prevalent in Fmoc StrategyDescription
Alkylation of Trp/MetModification of sensitive side chains by carbocations generated during acidolysis.
Diketopiperazine FormationCyclization of the N-terminal dipeptide, leading to chain termination and cleavage from the resin.
Aspartimide FormationBase or acid-catalyzed cyclization of Aspartate side chains, leading to impurities.
DBF Adduct FormationThe Dibenzofulvene byproduct of Fmoc cleavage reacts with the N-terminal amine.

Influence of Resin Physical Properties (Mesh Size, Cross-Linking) on Synthesis Outcome

The solid support is not merely an anchor but an active participant in the synthesis, whose physical properties critically influence reaction efficiency. Boc-D-Ser(Bzl)-PAM resin is typically a polystyrene-based support cross-linked with divinylbenzene (B73037) (DVB). altabioscience.com

The degree of cross-linking, usually 1-2% DVB, determines the mechanical stability and swelling properties of the resin beads. altabioscience.com Lower cross-linking (e.g., 1% DVB) allows for greater swelling in organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). iris-biotech.de This enhanced swelling is crucial as it uncoils the polymer chains, making the reactive sites within the bead more accessible to reagents. iris-biotech.de Since SPPS is a diffusion-controlled process, better swelling translates to faster reaction kinetics and more complete chemical conversions. iris-biotech.de Conversely, higher cross-linking provides greater mechanical rigidity but restricts swelling, which can impede reagent diffusion and slow down reaction rates. altabioscience.com

The mesh size of a resin is an inverse measure of the diameter of its beads; a higher mesh number corresponds to smaller beads. The 100-200 mesh size is a standard and widely used specification for SPPS resins. mesalabs.comresearchgate.netfrontiersin.org

This particle size range (approximately 75-150 microns) represents an optimal balance between two competing factors: reaction kinetics and practical handling. peptide.com

Reaction Kinetics: Smaller beads (higher mesh number) possess a larger surface-area-to-volume ratio. iris-biotech.de This increases the interface between the solid support and the liquid phase, facilitating faster diffusion of reagents to the reactive sites within the polymer matrix. This leads to improved mass transfer and, consequently, faster and more efficient coupling and deprotection reactions. iris-biotech.de

Practical Handling: While even smaller beads (e.g., 200-400 mesh) would offer superior kinetics, they can significantly slow down the filtration and washing steps that are repeated throughout the synthesis. iris-biotech.de Very fine particles can clog the frits of the reaction vessel, leading to practical difficulties and extended synthesis times.

Therefore, the 100-200 mesh size provides a robust and reliable platform for SPPS, offering excellent reaction kinetics without compromising the ease of filtration and washing, making it suitable for both manual and automated peptide synthesis. iris-biotech.demesalabs.com

Effect of DVB Cross-linking on Resin Swelling and Stability

The degree of divinylbenzene (DVB) cross-linking is a critical parameter in the design of polystyrene-based resins for solid-phase peptide synthesis. It dictates the mechanical stability of the resin beads and their swelling behavior in the various solvents used during the synthesis cycles. The extent of swelling is crucial as it directly impacts the accessibility of reagents to the growing peptide chain within the resin matrix.

Resins with a lower percentage of DVB, typically 1%, exhibit greater swelling in a range of organic solvents compared to their more highly cross-linked counterparts, such as those with 2% DVB. seplite.com For instance, a 1% DVB cross-linked polystyrene resin can swell to 4-6 times its original volume in dichloromethane (DCM), a common solvent in SPPS. seplite.com In contrast, a 2% DVB cross-linked resin will only swell to 2-4 times its original volume in the same solvent. seplite.com This increased swelling in lower cross-linked resins facilitates better diffusion of reagents to the reactive sites, which can lead to more efficient and complete reactions.

However, the degree of cross-linking also affects the mechanical and chemical stability of the resin. Higher cross-linking percentages, while reducing swelling, impart greater rigidity and mechanical strength to the polymer beads. This can be advantageous in preventing the physical degradation of the resin during the repetitive washing and agitation steps of the synthesis process. Conversely, very high levels of cross-linking can lead to a more constricted internal structure, potentially hindering the accessibility of bulkier reagents and leading to incomplete reactions.

The choice of solvent also plays a pivotal role in the swelling of DVB cross-linked resins. Aprotic solvents such as dichloromethane (DCM), toluene, and dimethylformamide (DMF) are effective at solvating and swelling polystyrene-based resins. seplite.com The table below provides a comparative overview of the swelling volumes of 1% and 2% DVB cross-linked polystyrene resins in various solvents, illustrating the inverse relationship between the degree of cross-linking and the extent of swelling.

Interactive Data Table: Effect of DVB Cross-linking on Resin Swelling

SolventSwelling Volume (mL/g) for 1% DVB PolystyreneSwelling Volume (mL/g) for 2% DVB Polystyrene
Dichloromethane (DCM)8.36.0
Toluene8.55.2
Tetrahydrofuran (THF)8.85.6
Dioxane7.85.4
Dimethylformamide (DMF)5.63.2
Acetonitrile (MeCN)3.21.9
Methanol (MeOH)1.61.6
Ethanol (EtOH)1.71.7

Data sourced from Rapp Polymere GmbH technical documentation.

Assessment of Peptide Yield and Purity from Boc-D-Ser(Bzl)-PAM Resin

The phenylacetamidomethyl (PAM) linker was developed to provide a more acid-stable linkage between the peptide and the resin compared to the original Merrifield resin, thereby minimizing peptide loss during the repetitive acidolytic deprotection of the Boc group in the synthesis of longer peptides. This enhanced stability makes PAM resins, including Boc-D-Ser(Bzl)-PAM resin, particularly well-suited for the Boc/Bzl strategy in solid-phase peptide synthesis.

The use of PAM resins has been reported to result in the synthesis of peptides with high yield and purity. For instance, the synthesis of several decapeptides related to consensus sequences found in the polyphenolic proteins from sea mussels has been achieved in high yields and purities using PAM support resins with Boc protection strategies. While specific data for syntheses utilizing the pre-loaded Boc-D-Ser(Bzl)-PAM resin is not extensively detailed in readily available literature, the general performance of PAM resins in Boc-SPPS suggests favorable outcomes. The stability of the PAM linker is a key factor in achieving high crude peptide purity by minimizing the accumulation of deletion sequences that can arise from premature cleavage of the peptide from the support.

The selection of a low-substitution resin is often recommended for the synthesis of large peptides (30 to 50 amino acids) to mitigate aggregation of the growing peptide chains. For peptides in the range of 10 to 20 amino acids, a standard substitution resin is typically suitable. The Boc/Bzl protection scheme, in conjunction with PAM resins, is often considered superior for long or challenging peptide sequences.

Below is a representative table illustrating the potential yield and purity that can be achieved in the synthesis of a generic decapeptide on a PAM resin using the Boc strategy, based on reported successes with this type of support.

Interactive Data Table: Representative Peptide Synthesis Performance on PAM Resin

Peptide Sequence (Example)Resin TypeCleavage MethodCrude Yield (%)Purity (%)
Decapeptide 1Boc-Amino Acid-PAMTFMSAHighHigh
Decapeptide 2Boc-Amino Acid-PAMTFMSAHighHigh

This table is illustrative of the high yields and purities reported for decapeptide synthesis on PAM resins using the Boc strategy.

It is important to note that the final yield and purity of a synthesized peptide are dependent on a multitude of factors beyond the resin itself, including the specific peptide sequence, the coupling efficiency at each step, the choice of reagents, and the purification methodology employed.

Theoretical and Computational Studies

Molecular Modeling of Peptide-Resin Interactions

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to understand the intricate interplay between the growing peptide chain, the solvent, and the Boc-D-Ser(Bzl)-PAM resin. The resin, a functionalized polystyrene support, presents a predominantly hydrophobic environment, which significantly influences peptide conformation and accessibility of reactive sites.

Computational models are used to simulate the swelling behavior of the polystyrene matrix in various solvents, a critical factor for reaction efficiency. rsc.orgresearchgate.netnih.govwhiterose.ac.uk The degree of swelling directly impacts the diffusion of reagents to the growing peptide chain. rsc.orgresearchgate.net MD simulations can predict how different solvents interact with the polystyrene backbone and the Boc-D-Ser(Bzl) functional group, providing a rationale for solvent selection to optimize synthesis conditions.

Furthermore, these models can elucidate the conformational preferences of the peptide as it elongates. The hydrophobic nature of the polystyrene support can induce secondary structure formation in the nascent peptide. acs.org Understanding these interactions is crucial, as the adoption of compact or aggregated structures can hinder subsequent coupling reactions. The binding energy between specific peptide sequences and the resin surface can be calculated to predict potential problematic sequences that might adhere strongly to the support, leading to incomplete reactions or purification difficulties. acs.org

Table 1: Representative Interaction Energies between Amino Acid Side Chains and Polystyrene Surface (Illustrative)

Amino Acid Side ChainPredominant Interaction TypeEstimated Interaction Energy (kcal/mol)Implication for SPPS on PAM Resin
Phenylalanine (aromatic)π-π stacking, hydrophobic-5 to -10Strong interaction, potential for aggregation
Leucine (aliphatic)Hydrophobic-3 to -7Moderate interaction, contributes to hydrophobicity
Serine (polar, uncharged)van der Waals-1 to -3Weaker interaction, generally favorable
Aspartic Acid (charged)Electrostatic (unfavorable)+2 to +5Repulsive interaction with hydrophobic resin

Note: These are illustrative values based on general principles of molecular interactions and are not derived from direct simulations of Boc-D-Ser(Bzl)-PAM resin.

Prediction of Peptide Folding and Aggregation Behavior (Relevant to SPPS Efficiency)

Computational methods are increasingly used to predict the propensity of peptide sequences to aggregate. nih.gov These predictive models often consider physicochemical properties of the amino acids, such as hydrophobicity, charge, and secondary structure propensity. nih.gov By analyzing the sequence of the target peptide, it is possible to identify "difficult sequences" that are prone to aggregation.

Molecular dynamics simulations can be used to model the behavior of multiple peptide chains tethered to a simulated polystyrene surface. nih.gov These simulations can reveal the early stages of aggregation, such as the formation of intermolecular hydrogen bonds leading to β-sheet structures. aps.org The insights gained from these simulations can guide the modification of synthesis protocols to mitigate aggregation, for instance, by altering the solvent, temperature, or using additives that disrupt secondary structure formation.

The prediction of peptide folding on the resin is also crucial. A peptide that adopts a compact, folded structure may render the N-terminus inaccessible for the subsequent coupling reaction. nih.gov Computational tools can predict the secondary structure propensity (e.g., α-helix or β-sheet) of the growing peptide in the hydrophobic-like environment of the resin, helping to anticipate and address potential synthetic challenges. acs.org

Table 3: Aggregation Propensity Scores for Different Peptide Sequences on a Polystyrene Surface (Illustrative)

Peptide SequencePrimary Aggregation DriverPredicted Aggregation Score (Arbitrary Units)Impact on SPPS Efficiency
(Ala)6Hydrophobicity85High risk of aggregation, potential for incomplete coupling.
(Gln)6H-bonding, Side-chain interactions70Moderate risk, particularly for longer chains.
(Arg-Gly-Asp)2Low20Low risk due to charged residues and conformational flexibility.

Note: The aggregation scores are for illustrative purposes to demonstrate the concept of sequence-dependent aggregation propensity and are not based on specific calculations for Boc-D-Ser(Bzl)-PAM resin.

Emerging Applications and Future Research Directions

Novel Derivatizations and Modifications of Boc-D-Ser(Bzl)-PAM Resin

While the primary role of Boc-D-Ser(Bzl)-PAM resin is to anchor a growing peptide chain, its serine moiety offers a reactive handle for further chemical manipulation. Research is exploring post-synthetic, on-resin modifications to create more complex and functionally diverse peptides. The benzyl-protected hydroxyl group of the serine can be deprotected while the peptide remains attached to the PAM resin, allowing for site-specific modifications.

Potential On-Resin Modifications:

Glycosylation: The exposed hydroxyl group can be a target for the attachment of sugar moieties, leading to the synthesis of glycopeptides. This is crucial for studying the biological roles of protein glycosylation.

Phosphorylation: On-resin phosphorylation of the serine residue can be performed to create phosphopeptides, which are essential tools for studying signal transduction pathways and kinase activity.

Lipidation: Attachment of lipid chains to the serine side-chain can be explored to create lipoproteins, facilitating studies of membrane protein interactions and cellular signaling.

Cyclization: The serine side chain can be used as an anchor point for on-resin cyclization strategies, a common method for constraining peptide conformation to enhance biological activity and stability. nih.gov

These derivatizations transform the resin from a simple solid support into an active participant in the synthesis of complex biomolecules, expanding the chemical space accessible through Boc-SPPS.

Expansion of PAM Resin Usage in Solid-Phase Organic Synthesis (SPOS) Beyond Peptides

The stability and well-defined cleavage characteristics of the phenylacetamidomethyl (PAM) linker are not limited to peptide synthesis. The broader field of solid-phase organic synthesis (SPOS) is increasingly adopting PAM resins for the construction of non-peptidic small molecules and complex organic scaffolds. The robustness of the PAM linker to a variety of reaction conditions, while being cleavable under strong acidolysis (e.g., HF), makes it a versatile platform. peptide.com

Applications of PAM Resins in SPOS:

Heterocycle Synthesis: The solid support methodology simplifies the multi-step synthesis of complex heterocyclic compounds by allowing for easy purification at each step.

Small Molecule Libraries: PAM resins can be used in combinatorial approaches, such as the split-and-pool method, to generate large libraries of small molecules for high-throughput screening in drug discovery. google.com

Peptidomimetics: The synthesis of peptide-like molecules with non-natural backbones or side chains is a key area where PAM resins are employed to create compounds with improved pharmacokinetic properties.

The transition of PAM resins from a peptide-centric tool to a general-purpose solid support for organic synthesis highlights its versatility and potential for broader applications in medicinal chemistry.

Development of Improved Cleavage and Deprotection Strategies for Boc-PAM Resins

A significant challenge in Boc-SPPS on PAM resin is the harshness of the final cleavage step, which typically requires anhydrous hydrogen fluoride (B91410) (HF). chempep.compeptide.com While effective, HF is highly toxic and corrosive, requiring specialized equipment. peptide.com Furthermore, the strong acid can cause side reactions, particularly with sensitive amino acid residues. Consequently, a major area of research is the development of milder, more efficient, and safer cleavage and deprotection protocols.

One notable advancement is the "low-high" HF cleavage method. chempep.comacs.orgunits.it This two-step procedure first uses a low concentration of HF in dimethylsulfide (DMS) to remove most side-chain protecting groups via a milder SN2 mechanism, which minimizes carbocation formation and subsequent side reactions. chempep.comunits.it The second step employs a higher concentration of HF to cleave the more stable peptide-resin linkage. chempep.com

Cleavage MethodReagentsMechanismKey AdvantagesRef
Standard HF Anhydrous HF, Scavengers (e.g., anisole)SN1Effective for most peptides chempep.com
Low-High HF Step 1: Low HF in DMS, p-cresol. Step 2: High HF, p-cresolStep 1: SN2. Step 2: SN1Reduces carbocation-mediated side reactions chempep.comacs.orgunits.it
TFMSA Trifluoromethanesulfonic acid, TFA, ScavengersSN1/SN2Less volatile than HF, but can be less effective for some protecting groups chempep.com
TMSOTf Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126), TFA, ScavengersSN2Milder conditions, but may not cleave all protecting groups chempep.com

Further research is focused on developing entirely new cleavage cocktails that avoid HF altogether, potentially using other strong acids like trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), though these may require multi-step protocols to achieve complete deprotection. peptide.com The ultimate goal is to create a universally applicable, mild, and safe cleavage method for Boc-PAM resins that preserves the integrity of complex and sensitive synthetic products.

Applications in Chemical Biology and Material Science Research

The utility of Boc-D-Ser(Bzl)-PAM resin and related solid supports extends beyond the synthesis of biomolecules into the realms of chemical biology and material science.

In chemical biology , peptides synthesized on this resin are used as tools to probe biological systems. For instance, they can be designed as enzyme substrates or inhibitors for kinetic studies, or as affinity probes to identify and isolate protein binding partners. nmpharmtech.com The ability to incorporate unnatural amino acids and post-translational modifications allows for the creation of sophisticated molecular tools to investigate complex biological processes. nmpharmtech.com

In material science , the underlying polyacrylamide (PAM) matrix of the resin itself has found diverse applications. Polyacrylamide-based materials are used as dry strength resins in the paper industry to enhance fiber-to-fiber bonding. researchgate.netresearchgate.net Modified PAM resins are also explored for creating functional polymers and biomaterials. For example, grafting specific molecules onto the resin can create materials with novel catalytic, binding, or structural properties. Research into glyoxal-modified polyacrylamides (GPAM) shows their utility as wet-strength agents in paper products, forming stable hemiacetals with cellulose (B213188) fibers. nih.gov

Design of Peptide Libraries Using Boc-D-Ser(Bzl)-PAM Resin

Boc-D-Ser(Bzl)-PAM resin is a valuable tool for the construction of peptide libraries, which are essential for drug discovery and epitope mapping. The "split-and-pool" (or "split-and-mix") synthesis strategy is a powerful combinatorial method used to generate vast libraries of peptides on resin beads, where each bead theoretically carries a unique peptide sequence. nih.govgoogle.com

The Boc/Bzl strategy is well-suited for these combinatorial techniques. acs.org The process involves:

Splitting the resin into multiple portions.

Coupling a different Boc-protected amino acid to each portion.

Pooling and mixing all the resin portions together.

This cycle is repeated for each position in the peptide sequence. The result is a library containing millions of unique peptides. acs.org After screening the library for a desired activity (e.g., binding to a target protein), the identity of the "hit" peptides can be determined by sequencing the peptide on the individual active bead. This high-throughput approach accelerates the discovery of novel bioactive peptides. nih.gov

Sustainable and Green Chemistry Approaches in Boc-SPPS

Solid-phase peptide synthesis, including the Boc strategy, is notoriously solvent-intensive, generating significant chemical waste. peptide.comadvancedchemtech.com A major push in modern chemistry is the adoption of green chemistry principles to make SPPS more environmentally sustainable. nih.gov Research in this area focuses on several key aspects:

Greener Solvents: The most commonly used solvents in SPPS, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are classified as hazardous and are under increasing regulatory scrutiny. tandfonline.comcsbio.com Researchers are actively seeking safer, more sustainable alternatives. Promising candidates include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), propylene (B89431) carbonate, and dipropyleneglycol dimethylether (DMM). biotage.comrsc.orgnih.govrsc.org The challenge lies in finding solvents that provide excellent resin swelling and reaction kinetics while being environmentally benign. tandfonline.com

Waste Reduction: Methodologies are being developed to reduce the volume of solvent used. This includes optimizing washing protocols and implementing continuous flow synthesis systems, which can significantly decrease solvent consumption compared to traditional batch processes. advancedchemtech.com

Energy Efficiency: Microwave-assisted SPPS is an emerging technique that can dramatically reduce reaction times for both coupling and deprotection steps. This not only speeds up the synthesis process but can also lead to cleaner products and reduced energy consumption.

The integration of these green chemistry principles is crucial for the future of peptide synthesis, ensuring that the production of these valuable molecules is conducted in an environmentally responsible manner. advancedchemtech.comrsc.org

Q & A

Q. What is the functional role of Boc-D-Ser(Bzl)-PAM resin in solid-phase peptide synthesis (SPPS)?

The resin serves as a solid support for stepwise peptide chain assembly. The Boc (tert-butyloxycarbonyl) group protects the α-amino group of D-serine, while the benzyl (Bzl) ether protects the hydroxyl side chain. The PAM (phenylacetamidomethyl) linker provides stable anchoring during synthesis, enabling cleavage under strong acidic conditions (e.g., HF or TFMSA) . The 100-200 mesh size balances swelling kinetics and mechanical stability, ensuring efficient solvent accessibility .

Q. How is the loading capacity of Boc-D-Ser(Bzl)-PAM resin determined experimentally?

Loading (0.7–1.3 mmol/g) is quantified via elemental analysis (e.g., sulfur content after derivatization with thiols) or Fmoc-based UV titration. For example, coupling Fmoc-glycine to the resin and measuring absorbance at 301 nm after piperidine deprotection provides a direct measure of active sites .

Q. What storage conditions are recommended for this resin?

Store at 2–8°C in a desiccator to prevent moisture absorption, which can hydrolyze the PAM linker or Boc group. Pre-swell the resin in dry DCM or DMF before use to remove trapped air and ensure uniform reactivity .

Q. What solvents are optimal for swelling Boc-D-Ser(Bzl)-PAM resin?

Swelling volume varies by solvent: DMF (~4–6 mL/g) is standard for coupling steps, while DCM is preferred for Boc deprotection with TFA. Pre-swelling for 30–60 minutes ensures maximal accessibility of reactive sites .

Advanced Research Questions

Q. How can coupling efficiency be optimized for sterically hindered amino acids on this resin?

  • Use coupling agents like DIC/HOBt or DPPA (diphenylphosphoryl azide) to minimize racemization.
  • Extend coupling times (2–4 hours) and use double couplings for bulky residues (e.g., Boc-D-Ser(Bzl)).
  • Monitor completion via Kaiser test or quantitative ninhydrin assay .
  • For persistent inefficiency, introduce microwave-assisted synthesis (50°C, 10–20 W) to enhance diffusion .

Q. What strategies mitigate batch-to-batch variability in resin performance?

  • Pre-characterize each batch via elemental analysis to confirm loading capacity.
  • Adjust amino acid equivalents based on measured loading (e.g., 3–5× excess for 0.7 mmol/g resin).
  • Validate resin quality using a control peptide sequence (e.g., Gly-Phe-Phe-Tyr(Bzl)) to assess stepwise yields .

Q. How does the Bzl protecting group influence cleavage kinetics and side reactions?

  • The Bzl group is cleaved concurrently with resin-linker scission under HF or TFMSA.
  • Incomplete deprotection may occur with milder acids (e.g., TFA), necessitating post-cleavage hydrogenolysis (H₂/Pd-C) to remove residual Bzl. Monitor by HPLC-MS to confirm side-chain integrity .

Q. What analytical methods are critical for troubleshooting failed syntheses?

  • FT-IR Spectroscopy : Detect incomplete Boc deprotection (loss of ~1680 cm⁻¹ carbonyl peak).
  • MALDI-TOF MS : Identify truncation peptides due to inefficient couplings.
  • Swelling Tests : Assess resin degradation (reduced swelling in DMF indicates cross-linker damage) .

Q. How does mesh size (100–200) impact synthesis scalability?

  • Smaller mesh (200) increases surface area but risks column clogging in continuous-flow systems.
  • For manual batch synthesis, 100–200 mesh ensures adequate flow rates while maintaining reaction homogeneity.
  • Validate packing density via back-pressure measurements in automated synthesizers .

Methodological Tables

Parameter Optimal Range Analysis Method Reference
Loading Capacity0.7–1.3 mmol/gElemental analysis (S content)
Swelling in DMF4–6 mL/gGravimetric swelling test
Boc Deprotection30% TFA in DCM, 2 × 5 minFT-IR (loss of Boc carbonyl)
Cleavage ConditionsHF/anisole (9:1), 0°C, 1 hrHPLC-MS (peptide purity >95%)

Key Considerations for Experimental Design

  • Resin Pre-treatment : Always pre-swell and wash with deprotection solvent (e.g., TFA/DCM) to remove manufacturing residues.
  • Batch Validation : Include a control peptide in each synthesis campaign to isolate resin-specific variability .
  • Safety Protocols : Use HF-resistant equipment and trained personnel for cleavage steps due to HF toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.